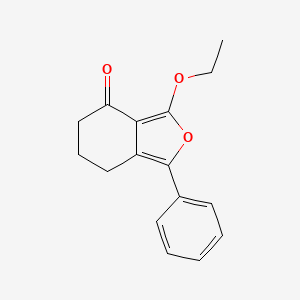
3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an ethoxy group, a phenyl ring, and a dihydrobenzofuran core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and suitable electrophiles.
Introduction of the Ethoxy Group: Ethylation reactions using ethyl halides in the presence of a base can introduce the ethoxy group.
Phenyl Ring Addition: The phenyl ring can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Such as Lewis acids for Friedel-Crafts reactions.
Purification Techniques: Including recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for its biological activities.
Industry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one involves:
Molecular Targets: Such as enzymes or receptors in biological systems.
Pathways: It may interact with specific signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-phenylbenzofuran: Lacks the dihydro component.
3-Methoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one: Has a methoxy group instead of an ethoxy group.
1-Phenyl-6,7-dihydro-2-benzofuran-4(5H)-one: Lacks the ethoxy group.
Uniqueness
3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
920977-82-8 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-ethoxy-1-phenyl-6,7-dihydro-5H-2-benzofuran-4-one |
InChI |
InChI=1S/C16H16O3/c1-2-18-16-14-12(9-6-10-13(14)17)15(19-16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI Key |
NTIDMDFYGJFQQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(O1)C3=CC=CC=C3)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)
![(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)
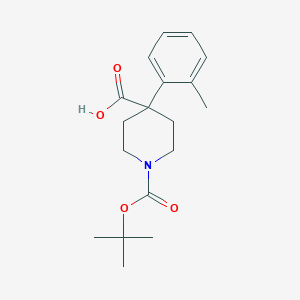

![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)

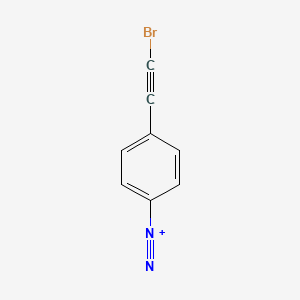
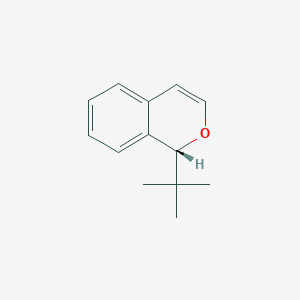
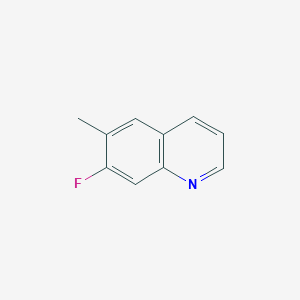
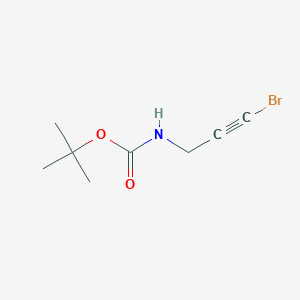
![2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12632470.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine](/img/structure/B12632476.png)

